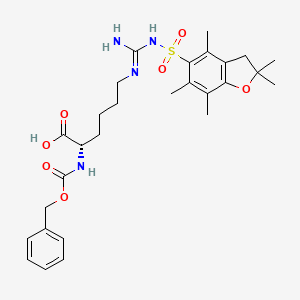
Z-Homoarg(Pbf)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Homoarg(Pbf)-OH is a useful research compound. Its molecular formula is C28H38N4O7S and its molecular weight is 574.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Z-Homoarg(Pbf)-OH serves as an essential building block in the synthesis of various peptides. Its incorporation into peptide sequences can enhance biological activity and stability. The compound is utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of complex peptide structures with high purity and yield.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to develop peptide-based therapeutics. Its use has been documented in the creation of peptide analogs that exhibit improved pharmacokinetic properties and enhanced biological activity against specific targets such as enzymes and receptors.
Biochemical Studies
The compound is instrumental in biochemical studies involving enzyme inhibitors and receptor ligands. For example, this compound has been used to design inhibitors for insulin-degrading enzyme (IDE), demonstrating significant potency and selectivity compared to traditional inhibitors . This application highlights its role in drug discovery and development processes.
Development of IDE Inhibitors
A study focused on optimizing peptide hydroxamate inhibitors for IDE utilized this compound as a critical component. The research demonstrated that derivatives containing this compound showed enhanced inhibitory activity compared to previous compounds . The findings suggest that modifications at the homoarginine position can lead to substantial improvements in inhibitor potency.
Peptide Therapeutic Conjugates
Research has explored the use of this compound in developing peptide therapeutic conjugates aimed at treating various diseases, including infections and cancer . These conjugates leverage the unique properties of homoarginine derivatives to enhance therapeutic efficacy while minimizing side effects.
Propriétés
Numéro CAS |
1313054-85-1 |
|---|---|
Formule moléculaire |
C28H38N4O7S |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)32-26(29)30-14-10-9-13-22(25(33)34)31-27(35)38-16-20-11-7-6-8-12-20/h6-8,11-12,22H,9-10,13-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32)/t22-/m0/s1 |
Clé InChI |
LTSOZKJGTVRGPM-QFIPXVFZSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















